molecular formula C23H24N6O3S B1228385 N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide

Cat. No. B1228385
M. Wt: 464.5 g/mol
InChI Key: CRLSRLPQMRZXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide is a member of benzimidazoles.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • The compound has been used as a starting material or intermediate in the synthesis of various derivatives. For instance, it has been involved in reactions with electrophiles leading to the formation of S-alkyl derivatives or aminomethyl derivatives. These reactions and the subsequent formation of diverse derivatives indicate the compound's potential utility in synthetic chemistry for generating new compounds with potentially valuable properties (Smicius et al., 2002).

Antitumor and Antimicrobial Activities

  • Several studies have focused on the antitumor and antimicrobial potential of the compound and its derivatives. For example, a study has shown that pyrimidinyl benzoxazoles, benzothiazoles, and benzimidazoles linked by this compound have been evaluated for their antimicrobial and cytotoxic activities, highlighting its significance in the development of new therapeutic agents (Seenaiah et al., 2014).

Inhibitory Activities Against Biological Targets

  • The compound has been utilized in the design and synthesis of inhibitors targeting specific biological enzymes like thymidylate synthase and dihydrofolate reductase. These inhibitors have shown potential as antitumor agents, indicating the compound's role in the development of new cancer therapies (Gangjee et al., 2009).

Dual Inhibitor Design

  • The compound has been part of the structural framework in the design of dual inhibitors, targeting both thymidylate synthase and dihydrofolate reductase, showcasing its importance in the development of multifunctional therapeutic agents (Gangjee et al., 2006).

properties

Product Name

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide

Molecular Formula

C23H24N6O3S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide

InChI

InChI=1S/C23H24N6O3S/c1-3-28-17-12-8-7-11-16(17)25-23(28)33-14-18(30)27(2)19-20(24)29(22(32)26-21(19)31)13-15-9-5-4-6-10-15/h4-12H,3,13-14,24H2,1-2H3,(H,26,31,32)

InChI Key

CRLSRLPQMRZXHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N(C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide
Reactant of Route 2
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide
Reactant of Route 3
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide
Reactant of Route 6
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide

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